2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-35-19-10-7-17(8-11-19)14-31-16-29-25-20-13-18(28)9-12-22(20)32(26(25)27(31)34)15-24(33)30-21-5-3-4-6-23(21)36-2/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMOVRDNGSLRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathway may include:
- Formation of the Pyrimidoindole Core : This involves cyclization reactions starting from substituted benzyl halides and pyrimidine derivatives.
- Fluorination : Introduction of the fluorine atom is achieved through electrophilic fluorination.
- Acetamide Formation : The final step involves the acetamide functionalization to yield the target compound.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures demonstrate potent activity against various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4e | HepG2 | 5.34 |
| 4e | Huh-7 | 6.13 |
The mechanism of action often involves the induction of apoptosis through activation of caspases, suggesting that these compounds may trigger programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this class of compounds has shown promising antimicrobial activity. For example, certain derivatives have been evaluated for their effectiveness against Gram-positive bacteria and mycobacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | M. tuberculosis H37Rv | 10 |
| 3t | Staphylococcus aureus | 0.24 |
These findings indicate that the compound may also have potential applications in treating bacterial infections, particularly in light of rising antibiotic resistance.
Case Studies
Several studies have investigated the biological activity of pyrimidoindole derivatives:
- Study on Hepatocellular Carcinoma : A series of pyrimidoindole derivatives were synthesized and tested against HepG2 cells, revealing significant cytotoxicity and apoptosis induction through caspase pathways .
- Antimicrobial Screening : Compounds were screened against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Comparison with Similar Compounds
Impact of Substituent Modifications
Benzyl Group Variations :
- 4-Methoxybenzyl (Target) : Balances lipophilicity and electronic effects. Methoxy groups enhance solubility compared to unsubstituted benzyl (e.g., compound in ).
- 2-Chlorobenzyl () : Chlorine increases logP (lipophilicity) but may reduce metabolic stability due to halogenated metabolism pathways.
- 4-Fluorobenzyl () : Fluorine improves membrane permeability but eliminates the methoxy’s hydrogen-bonding capacity.
- 3,4-Dimethoxyphenyl (): Additional methoxy group enhances hydrophilicity but may complicate pharmacokinetics due to increased polarity.
Crystallographic and Spectral Insights
- The target compound’s analog (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimidoindole) was confirmed via XRD, revealing bond angles and lengths critical for planar pyrimidoindole core stability . Similar methods likely apply to the target compound.
Research Findings and Implications
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Anticancer Potential: Pyrimidoindoles with fluorinated benzyl groups (e.g., ) show enhanced kinase inhibition due to fluorine’s electronegativity.
- Solubility Challenges : Para-methoxy acetamide derivatives () exhibit better aqueous solubility than ortho-substituted counterparts, suggesting the target compound may require formulation optimization.
- Metabolic Stability : Methoxy groups (target and ) are prone to demethylation, whereas halogenated analogs () may face slower hepatic clearance.
Q & A
Q. Q1. What are the critical synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves constructing the pyrimido[5,4-b]indole core, introducing the 8-fluoro and 4-methoxybenzyl substituents, and coupling the acetamide moiety. Key challenges include regioselectivity during indole functionalization and maintaining stability of the 4-oxo group. Multi-step protocols (e.g., condensation, nucleophilic substitution) are used, with reaction monitoring via TLC and HPLC . Optimized conditions (e.g., anhydrous solvents, controlled temperatures) mitigate side reactions like oxidation or hydrolysis .
Q. Q2. Which analytical techniques are essential for structural validation?
1H/13C NMR confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, though less common for complex heterocycles, resolves 3D conformation . Purity (>95%) is assessed via reverse-phase HPLC with UV detection .
Q. Q3. What preliminary biological screening data exist for this compound?
Early studies on analogs show anticancer activity (e.g., IC50 <10 µM in breast cancer cell lines) and antimicrobial effects (MIC ~2 µg/mL against Staphylococcus aureus). Mechanisms may involve topoisomerase inhibition or kinase modulation, but target specificity requires validation via kinase profiling or thermal shift assays .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) guide optimization of this compound?
| Modification | Biological Impact | Evidence |
|---|---|---|
| 8-Fluoro substituent | Enhances metabolic stability and DNA intercalation | |
| 4-Methoxybenzyl group | Improves lipophilicity and blood-brain barrier penetration | |
| Acetamide linker | Balances solubility and target affinity | |
| Rational optimization involves synthesizing analogs (e.g., replacing methoxy with ethoxy or halogens) and testing in cytotoxicity panels . |
Q. Q5. How do contradictory reports on biological activity inform experimental design?
Discrepancies in anticancer vs. antiviral activity across analogs may arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve:
- Standardize assays (e.g., NCI-60 panel for cancer, plaque reduction for viruses).
- Perform mechanistic studies (e.g., Western blotting for apoptosis markers, qPCR for viral replication genes) .
Q. Q6. What computational strategies predict binding modes and pharmacokinetics?
Molecular docking (AutoDock Vina) identifies potential targets like EGFR or PARP. ADMET predictions (SwissADME) assess logP (~3.5), solubility (<10 µM), and CYP450 interactions. MD simulations (AMBER) evaluate stability of ligand-target complexes .
Methodological Considerations
Q. Q. Q7. How should researchers address low solubility in in vitro assays?
- Use co-solvents (DMSO ≤0.1%) with surfactants (e.g., Tween-80).
- Prepare nanoformulations (liposomes, PLGA nanoparticles) to enhance bioavailability .
Q. Q8. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) confirms target binding.
- siRNA knockdown of suspected targets (e.g., topoisomerase IIα) to assess activity loss .
Q. Q9. How are metabolic stability and toxicity profiles assessed?
- Liver microsome assays (human/rodent) quantify metabolic half-life.
- Ames test for mutagenicity; hERG binding assay for cardiotoxicity risk .
Data Interpretation and Reproducibility
Q. Q10. How can batch-to-batch variability in synthesis affect reproducibility?
Variability in intermediates (e.g., incomplete fluorination) alters purity and activity. Mitigation:
- Strict QC via NMR/MS at each step.
- Use of flow chemistry for consistent reaction conditions .
Q. Q11. What statistical frameworks address variability in biological replicates?
- ANOVA with post-hoc Tukey test for multi-group comparisons.
- IC50 determination via nonlinear regression (GraphPad Prism) with 95% confidence intervals .
Emerging Research Directions
Q. Q12. Can this compound serve as a PROTAC or covalent inhibitor?
The acetamide linker and methoxybenzyl group enable conjugation to E3 ligase ligands (e.g., thalidomide) for PROTAC development. Cysteine-targeting warheads (e.g., acrylamides) could enable covalent inhibition .
Q. Q. Q13. What in vivo models are suitable for preclinical testing?
- Xenograft models (e.g., MDA-MB-231 for breast cancer).
- PK/PD studies in rodents to correlate plasma levels with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
